molecular formula C23H15ClF3N7O B6563772 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide CAS No. 1005712-18-4

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide

Cat. No.: B6563772
CAS No.: 1005712-18-4
M. Wt: 497.9 g/mol
InChI Key: UQGPLIPVVVXLBA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrazolo[3,4-d]pyrimidinyl core substituted with a 3-chlorophenyl group at position 1 and a methyl group at position 3 of the pyrazole ring. The benzamide moiety is further substituted with a trifluoromethyl group at the ortho position (Figure 1). Its molecular formula is C23H16ClF3N7O, with a molecular weight of 513.87 g/mol (calculated from and ).

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N7O/c1-13-9-19(31-22(35)16-7-2-3-8-18(16)23(25,26)27)34(32-13)21-17-11-30-33(20(17)28-12-29-21)15-6-4-5-14(24)10-15/h2-12H,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGPLIPVVVXLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a trifluoromethyl group and two pyrazole moieties. The molecular formula is C19H16ClF3N6C_{19}H_{16}ClF_3N_6, with a molecular weight of approximately 426.82 g/mol. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to our target compound have shown IC50 values ranging from 0.3 µM to 24 µM against various cancer cell lines, indicating potent anticancer properties .
  • Anti-inflammatory Effects : Pyrazolo derivatives have been reported to possess significant anti-inflammatory activity. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of pyrazolo compounds against various bacterial strains, suggesting their utility in treating infections .

Anticancer Studies

A notable study assessed the anticancer efficacy of related pyrazolo compounds on MCF-7 breast cancer cells. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis through mechanisms involving cell cycle arrest and DNA fragmentation .

CompoundIC50 (µM)Mechanism of Action
Pyrazolo Compound 5i0.3Dual EGFR/VGFR2 inhibition
Pyrazolo Compound 624Induction of apoptosis

Anti-inflammatory Activity

In a comparative study, several pyrazolo derivatives were synthesized and evaluated for their anti-inflammatory effects. The findings revealed that some compounds displayed IC50 values as low as 60 µg/mL, demonstrating significant efficacy in reducing inflammation .

CompoundIC50 (µg/mL)Comparison with Diclofenac (IC50)
Compound A6054.65
Compound B5754.65

Case Studies

  • Case Study on Antitumor Activity : A series of experiments conducted on A549 lung cancer cells showed that specific pyrazolo derivatives led to autophagy without apoptosis, indicating a unique mechanism of action that could be exploited for therapeutic purposes .
  • Case Study on Antimicrobial Efficacy : A synthesized group of thiazole-pyrazole hybrids was tested against Gram-positive and Gram-negative bacteria, showing promising results with zones of inhibition significantly larger than those observed with standard antibiotics .

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor properties. A study synthesized novel derivatives that showed potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway, which is often targeted in cancer therapies. Notably, one of the synthesized compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells, inducing apoptosis through the activation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .

Key Findings:

  • Compound 7f showed marked DHFR inhibition.
  • Induced expression of caspases and Bax proteins in MCF-7 cells.
  • Downregulated Bcl-2 expression, promoting apoptosis.

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinases are pivotal in cell signaling pathways that regulate various cellular functions, including growth and proliferation. The inhibition of specific kinases such as p70S6 and Akt-1 has been linked to anticancer effects. The compound's design allows it to interact with these kinases effectively, potentially leading to decreased tumor growth and improved therapeutic outcomes .

Application Summary:

  • Targeted Kinases : p70S6, Akt-1.
  • Mechanism : Inhibition disrupts signaling pathways essential for tumor growth.

Synthesis and Structural Insights

The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide involves complex organic reactions that yield high-purity compounds suitable for biological testing. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structural integrity and purity of the synthesized compounds .

Comparative Data Table

Compound Activity Target Mechanism Source
7fAntitumorDHFRInduces apoptosis via caspase activation
N/AKinase Inhibitionp70S6/Akt-1Disrupts cell signaling pathways

Case Study 1: Antitumor Efficacy

A recent investigation into a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications in the chemical structure can significantly enhance antitumor efficacy. The study highlighted how specific substitutions at the benzamide position could lead to improved binding affinity to DHFR, increasing the cytotoxic potential against resistant cancer cell lines .

Case Study 2: Kinase Targeting

Another study focused on the kinase inhibition properties of related pyrazolo derivatives. It demonstrated that specific structural features were crucial for selective inhibition of kinases involved in cancer progression, suggesting a pathway for developing targeted therapies using compounds like this compound .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Benzamide Substituent Pyrazolo-Pyrimidine Substituent Molecular Weight (g/mol) Key Features
Target Compound (N-{1-[1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-2-(Trifluoromethyl)Benzamide) 2-(Trifluoromethyl) 3-Chlorophenyl 513.87 Strong electron-withdrawing CF3 group; moderate lipophilicity
N-{1-[1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-2,4-Difluorobenzamide () 2,4-Difluoro 3-Chlorophenyl 465.80 Increased electronegativity; potential for altered hydrogen bonding
N-{1-[1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-3,4-Dimethoxybenzamide () 3,4-Dimethoxy 3-Chlorophenyl 489.90 Electron-donating OCH3 groups; higher polarity
N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-3-Fluorobenzamide () 3-Fluoro 2,3-Dimethylphenyl 481.94 Steric hindrance from methyl groups; reduced Cl electronegativity
N-[1-(3-Chlorophenyl)-4-Oxo-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-yl]-2-(Trifluoromethyl)Benzamide () 2-(Trifluoromethyl) 3-Chlorophenyl, 4-Oxo 449.79 Oxo group introduces hydrogen-bonding potential; altered ring tautomerism

Impact of Substituents on Physicochemical and Spectral Properties

  • Trifluoromethyl vs. Fluoro/Dimethoxy Groups : The CF3 group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to polar dimethoxy analogs (logP ~2.0) . Fluorine substituents () enhance metabolic resistance but may reduce solubility .
  • NMR Spectral Differences :
    • The 3-chlorophenyl group in the target compound produces distinct <sup>1</sup>H-NMR aromatic signals (δ 7.4–7.6 ppm) compared to 2,3-dimethylphenyl analogs (δ 7.1–7.3 ppm) due to electron-withdrawing effects .
    • Trifluoromethyl benzamides show characteristic <sup>19</sup>F-NMR peaks near δ -60 ppm, absent in dimethoxy derivatives .
  • Mass Spectrometry (MS) Fragmentation :
    • Analogous compounds (e.g., ) exhibit similar fragmentation patterns (e.g., loss of CO or CF3 groups), with cosine scores >0.8 in molecular networking, indicating structural relatedness .

Preparation Methods

Reaction Conditions and Mechanism

5-Amino-1-(3-chlorophenyl)pyrazole (1a ) is treated with PBr₃ (3 equiv.) in N,N-dimethylformamide (DMF) at 60°C for 1–2 hours to generate a Vilsmeier-Haack intermediate. Subsequent addition of hexamethyldisilazane (HMDS) induces cyclization, yielding 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a ) in 56–91% yield .

Critical Parameters :

  • Solvent : DMF ensures optimal reagent solubility and intermediate stability.

  • Temperature : Elevated temperatures (50–60°C) accelerate cyclization without side-product formation.

Functionalization of the Pyrazole Substituent

The 3-methyl-1H-pyrazol-5-amine moiety is synthesized via iron-catalyzed oxidation of pyrazolidin-3-one derivatives.

Catalytic Oxidation Protocol

1-(3-Chlorophenyl)pyrazolidine-3-one (4a ) is reacted with FeCl₃ (0.005–0.01 equiv.) in acetic acid at 65–80°C under aerobic conditions. The reaction proceeds via radical-mediated dehydrogenation , affording 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (5a ) in 99% yield .

Advantages :

  • Catalyst Efficiency : FeCl₃ minimizes byproducts and enhances reaction speed.

  • Scalability : The method is adaptable to kilogram-scale production.

Synthesis of 2-(Trifluoromethyl)benzamide

The trifluoromethylbenzamide group is prepared through a cyano-hydrolysis pathway detailed in CN113698315A.

Stepwise Procedure

  • Fluorination and Cyano Substitution :

    • 2,3-Dichlorotrifluorotoluene undergoes fluorination with KF in 1,3-dimethylimidazolidinone at 180°C, yielding 2-fluoro-3-chlorotrifluoromethylene.

    • Cyanidation with NaCN in N,N-dimethylacetamide produces 2-chloro-6-trifluoromethylbenzonitrile (6a ) in 87.6% yield .

  • Hydrogenation and Hydrolysis :

    • Pd/C-catalyzed hydrogenation removes the chloro group, forming 2-trifluoromethylbenzonitrile (7a ).

    • Basic hydrolysis (NaOH, 100°C) converts 7a to 2-(trifluoromethyl)benzamide (8a ) in 89.9% yield .

Final Coupling of Subunits

The target compound is assembled via amide bond formation between the pyrazole-amine (5a ) and benzamide (8a ).

Coupling Strategy

  • Activation : 2-(Trifluoromethyl)benzoyl chloride is generated by treating 8a with SOCl₂ in dichloromethane.

  • Coupling : Reaction of the acyl chloride with 5a in the presence of triethylamine (base) yields the final product in 82–85% yield .

Optimization Notes :

  • Solvent Choice : Tetrahydrofuran (THF) balances reactivity and solubility.

  • Temperature : Room temperature prevents decomposition of heat-sensitive intermediates.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key ReagentsReference
Pyrazolo-pyrimidineOne-flask cyclization56–91PBr₃, HMDS
Pyrazole oxidationFeCl₃-catalyzed dehydrogenation99FeCl₃, acetic acid
Benzamide synthesisCyano hydrolysis67–89NaCN, Pd/C, NaOH
Final couplingAcyl chloride amidation82–85SOCl₂, triethylamine

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation :
    FeCl₃ catalysis ensures exclusive formation of the 3-methyl isomer.

  • Trifluoromethyl Group Stability :
    Mild hydrolysis conditions (NaOH, 100°C) prevent defluorination.

  • Scale-Up Considerations :
    Column-free purification in the benzamide step reduces costs .

Q & A

Q. Key Challenges :

  • Low yields (<30%) in cyclization steps due to steric hindrance from the trifluoromethyl group .
  • Sensitivity of the pyrazole ring to oxidation, requiring inert atmospheres (N₂/Ar) .

Q. Table 1: Representative Synthesis Steps

StepReagents/ConditionsYieldReference
Core Formation3-methyl-1H-pyrazol-5-amine, 3-chlorophenylboronic acid, Pd(PPh₃)₄, DMF, 100°C29%
Amidation2-(Trifluoromethyl)benzoyl chloride, Et₃N, THF, 0°C → RT70%

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents. The 3-chlorophenyl group shows distinct aromatic protons at δ 7.4–7.6 ppm, while the trifluoromethyl group appears as a singlet (δ 2.1 ppm for adjacent protons) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 497.9 (calculated) validates molecular formula C₂₃H₁₅ClF₃N₇O .
  • X-ray Crystallography : Resolves steric interactions between the pyrazole and benzamide moieties (bond angles: 112–118°) .

Basic: What types of chemical reactions can this compound undergo?

Methodological Answer:

  • Oxidation : The pyrazole ring undergoes oxidation with KMnO₄/H₂SO₄ to form quinone derivatives, altering electrochemical properties .
  • Nucleophilic Substitution : The 3-chlorophenyl group reacts with amines (e.g., NH₃/EtOH) to yield analogues with modified bioactivity .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring, enhancing solubility but reducing kinase inhibition .

Q. Table 2: Reaction Outcomes

Reaction TypeReagentsMajor ProductApplication
OxidationKMnO₄, H₂SO₄Quinone derivativeElectrochemical studies
SubstitutionNH₃, EtOH3-Aminophenyl analogueSAR analysis

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 16h to 2h for cyclization steps) and improve reproducibility .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, catalyst loading) increases yields by 20–30% .
  • Microwave Assistance : Microwave irradiation (150°C, 30 min) enhances coupling efficiency in amidation steps .

Q. Key Parameter Table

ParameterOptimal RangeImpact on Yield
Temperature100–110°C↑ Yield by 15%
Catalyst (Pd)5 mol%Prevents decomposition

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values for kinase inhibition) arise from:

  • Structural Variants : Substitution at the 3-chlorophenyl vs. 4-fluorophenyl position alters steric bulk, affecting target binding .
  • Assay Conditions : Variances in ATP concentration (1–10 mM) and pH (7.4 vs. 6.8) modulate inhibitory potency .

Q. Table 3: Comparative Bioactivity Data

DerivativeTarget (Kinase)IC₅₀ (nM)ConditionsReference
3-ChlorophenylEGFR12 ± 210 mM ATP, pH 7.4
4-FluorophenylEGFR45 ± 51 mM ATP, pH 6.8

Q. Resolution Strategy :

  • Standardize assay protocols (ATP concentration, buffer pH).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Advanced: What computational methods aid in designing derivatives with enhanced properties?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Predict binding poses to kinase ATP pockets (e.g., EGFR, VEGFR2) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with bioactivity (R² = 0.89) .
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict redox potentials for oxidation-prone derivatives .

Case Study :
A methyl group at the pyrazole 3-position improved metabolic stability (t₁/₂ from 2h → 6h in microsomal assays) .

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